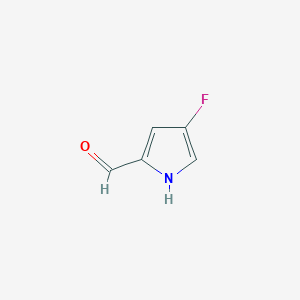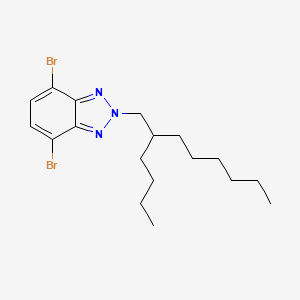![molecular formula C10H15NO B13147339 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile CAS No. 104338-25-2](/img/structure/B13147339.png)
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom The oxaspiro structure includes an oxygen atom, and the carbonitrile group adds further complexity to its chemical behavior
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the carbonitrile group. One common method involves the reaction of a suitable precursor with a nitrile source under controlled conditions. For example, the reaction of a spirocyclic ketone with a cyanide source in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Similar spirocyclic structure but with different substituents.
1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene: Another spirocyclic compound with a different functional group arrangement.
2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: Similar in structure but with variations in the methyl and methylene groups.
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Its specific spirocyclic structure also allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
104338-25-2 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
4,4-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-3-4-6-10(9)8(7-11)12-10/h8H,3-6H2,1-2H3 |
InChIキー |
RAMVUTRPFJGQOR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC12C(O2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


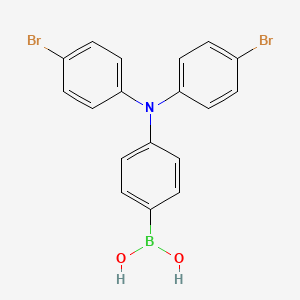
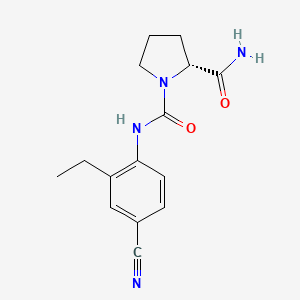

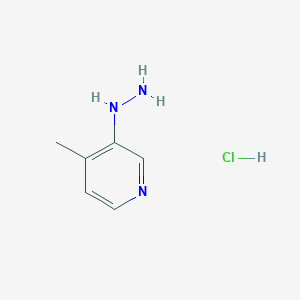
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
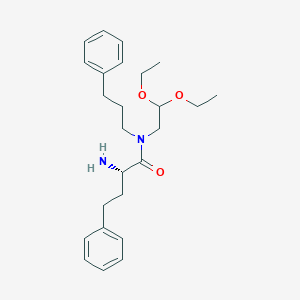
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

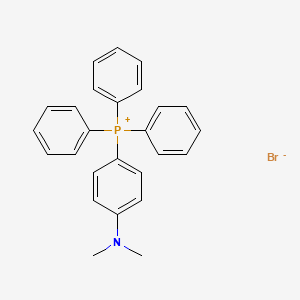
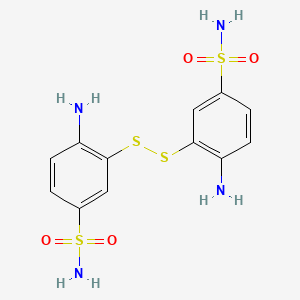
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
